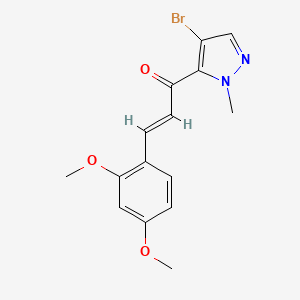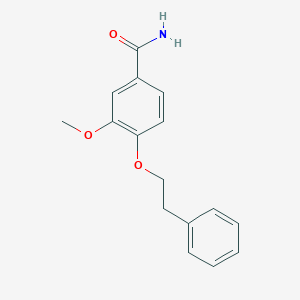
N-(2-fluorophenyl)-2-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Lefamulin and is a novel antibiotic that has shown promising results in clinical trials against various bacterial infections.
Wirkmechanismus
N-(2-fluorophenyl)-2-pyrimidinecarboxamide inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding prevents the formation of peptide bonds between amino acids, thereby inhibiting bacterial protein synthesis. This mechanism of action is different from that of other antibiotics, making N-(2-fluorophenyl)-2-pyrimidinecarboxamide a potential candidate for the treatment of antibiotic-resistant infections.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-pyrimidinecarboxamide has shown low toxicity and good pharmacokinetic properties in preclinical and clinical studies. This compound is rapidly absorbed and distributed in the body, with high concentrations found in the lung tissue. N-(2-fluorophenyl)-2-pyrimidinecarboxamide has also shown good activity against biofilms, which are a major cause of chronic infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-fluorophenyl)-2-pyrimidinecarboxamide is its broad-spectrum activity against various bacterial infections, including drug-resistant strains. This compound has also shown low toxicity and good pharmacokinetic properties, making it a potential candidate for the treatment of bacterial infections. However, one of the major limitations of this compound is its high cost of production, which may limit its use in developing countries.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-fluorophenyl)-2-pyrimidinecarboxamide. One of the major directions is the optimization of the synthesis method to reduce the cost of production. Another direction is the development of new formulations and delivery systems to improve the efficacy and bioavailability of this compound. Furthermore, the potential applications of N-(2-fluorophenyl)-2-pyrimidinecarboxamide in other fields, such as cancer research and drug discovery, should be explored in future studies.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-2-pyrimidinecarboxamide involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with potassium cyanate in the presence of a base. The reaction yields the desired product with high purity and yield. This method is simple and efficient and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-pyrimidinecarboxamide has shown potential applications in various fields of scientific research. One of the major applications of this compound is in the field of antibiotics. Lefamulin has shown promising results in clinical trials against various bacterial infections, including community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). This compound has also shown activity against drug-resistant strains of bacteria, making it a potential candidate for the treatment of antibiotic-resistant infections.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-8-4-1-2-5-9(8)15-11(16)10-13-6-3-7-14-10/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTBGSSKVOSVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B5485279.png)
![(3R*,3aR*,7aR*)-1-(2-fluoro-6-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485285.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5485292.png)
![5-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole](/img/structure/B5485298.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5485300.png)
![4-[2-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)hydrazino]benzoic acid](/img/structure/B5485313.png)
![3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5485314.png)
![N-cyclohexyl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5485330.png)

![5-ethyl-N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5485348.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485366.png)